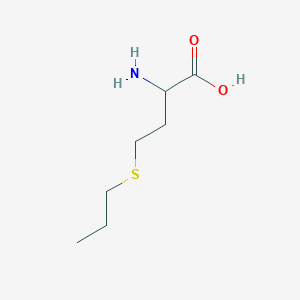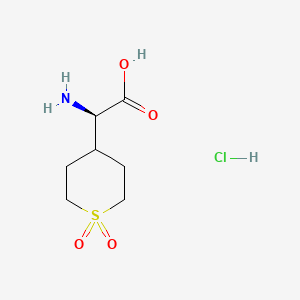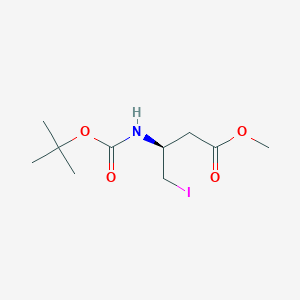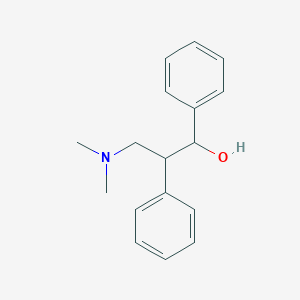
3-(Dimethylamino)-1,2-diphenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1,2-diphenylpropan-1-ol is an organic compound with a complex structure that includes a dimethylamino group, two phenyl groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a substituted benzaldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(Dimethylamino)-1,2-diphenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, affecting their function and activity. The compound may also influence cellular pathways by modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different chemical properties.
Methylaminoquinolines: These compounds contain a dimethylamino group and a quinoline ring, offering different biological activities and applications.
Uniqueness
3-(Dimethylamino)-1,2-diphenylpropan-1-ol is unique due to its combination of a dimethylamino group, two phenyl groups, and a hydroxyl group. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
22563-98-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(dimethylamino)-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16-17,19H,13H2,1-2H3 |
InChI Key |
XEUOPBITPYQCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
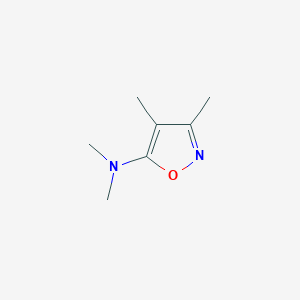
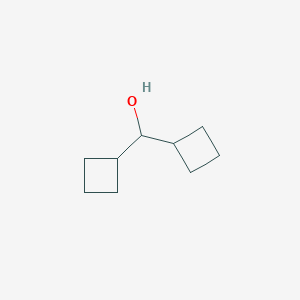
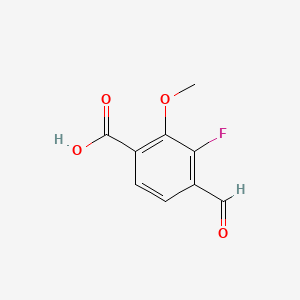
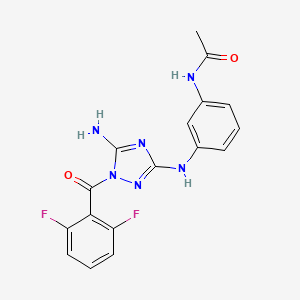
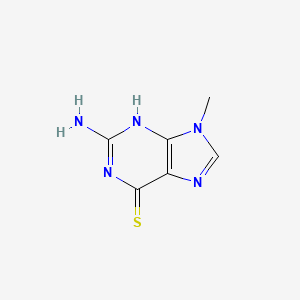
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
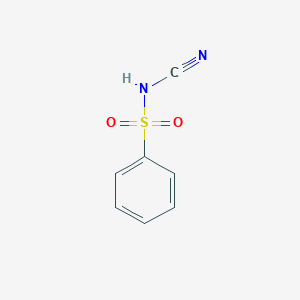
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
